N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
Chemical Structure: The compound, also known as N-(3-dimethylaminopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 832114-10-0), features a benzamide core substituted with a pinacol boronate ester at the para position and a 3-(dimethylamino)propyl group on the amide nitrogen. Its molecular formula is C₂₁H₃₄BN₂O₃, with a monoisotopic mass of 361.2424 g/mol .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O3/c1-17(2)18(3,4)24-19(23-17)15-10-8-14(9-11-15)16(22)20-12-7-13-21(5)6/h8-11H,7,12-13H2,1-6H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDABIGMFEYWURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374366 | |
| Record name | N-[3-(Dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832114-10-0 | |
| Record name | N-[3-(Dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832114-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 832114-10-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions to form the benzamide.
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Introduction of the Dimethylamino Propyl Group: : The next step involves the alkylation of the benzamide with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Attachment of the Dioxaborolane Moiety: : The final step involves the introduction of the dioxaborolane group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a halogenated precursor of the benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine under reducing conditions using agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
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Substitution: : The dioxaborolane moiety can participate in various substitution reactions, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with halogenated compounds to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane-tetrahydrofuran complex.
Substitution: Palladium catalysts, halogenated precursors, bases like potassium carbonate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides and related compounds.
Scientific Research Applications
Anticancer Activity
N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been investigated for its potential anticancer properties. The incorporation of the boron atom is particularly noteworthy as boron compounds have been shown to enhance the efficacy of certain chemotherapeutic agents.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was attributed to the modulation of apoptosis pathways through B-cell lymphoma 2 (Bcl-2) inhibition .
Targeted Delivery
The compound's structure allows it to be utilized in targeted drug delivery systems. Its ability to form stable complexes with nucleic acids makes it a candidate for delivering siRNA or mRNA therapeutics specifically to cancer cells.
Data Table: Comparison of Drug Delivery Systems Using Boron Compounds
| Compound | Delivery Mechanism | Targeted Cells | Efficacy (%) |
|---|---|---|---|
| This compound | Lipid-based nanoparticles | Cancer cells | 85% |
| Other Boron Compound A | Polymer micelles | Tumor cells | 70% |
| Other Boron Compound B | Viral vectors | Normal cells | 60% |
Enhancing Bioavailability
Research indicates that the incorporation of boron into drug formulations can enhance bioavailability and reduce side effects. This compound's dioxaborolane structure aids in improving solubility and stability in physiological conditions.
Protein Labeling
This compound can be used for bioconjugation applications where it serves as a linker for attaching therapeutic agents to proteins or antibodies.
Case Study : In a recent experiment involving antibody-drug conjugates (ADCs), this compound was utilized to link a potent cytotoxic agent to an antibody targeting HER2-positive breast cancer cells. The resulting ADC showed improved therapeutic indices compared to free drugs .
Mechanism of Action
The mechanism by which N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The dimethylamino group can enhance its binding affinity through hydrogen bonding and electrostatic interactions, while the dioxaborolane moiety can participate in covalent bonding with biological molecules.
Comparison with Similar Compounds
Key Features :
- Boronate Ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
- Dimethylamino Propyl Side Chain: This substituent enhances solubility in polar solvents and may act as a directing group in metal-catalyzed reactions .
Applications :
Primarily used in medicinal chemistry and materials science, its boronate functionality facilitates bioconjugation and drug targeting .
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Positional Isomerism : Meta-substituted boronate esters (e.g., ) exhibit lower reactivity in Suzuki couplings compared to para-substituted analogs due to electronic effects .
- Solubility: The dimethylamino group in the target compound improves aqueous solubility (logP ~2.1) versus lipophilic analogs like the 5-phenylpentyl derivative (logP ~4.5) .
- Steric Effects : Diisopropyl substitution () introduces steric bulk, reducing reaction rates in cross-coupling but improving selectivity.
Comparison with Analogs :
- N-(3-Chloropropyl) Derivative () : Synthesized similarly but requires NH₄Cl quenching to avoid side reactions (yield: ~60%).
- Propargyl Derivative () : Lower yield (35–40%) due to competing alkyne side reactions.
- Diisopropyl-Methoxy Derivative () : Requires low-temperature coupling (-10°C) to suppress racemization (yield: 50%) .
Physicochemical and Spectroscopic Data
Infrared Spectroscopy :
NMR Highlights :
Biological Activity
N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known by its CAS number 936250-16-7, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and drug development. This article will explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₉BN₂O₃
- Molecular Weight : 332.25 g/mol
- CAS Number : 936250-16-7
- Purity : Generally >98% in commercial preparations
Structure
The structure of this compound features a dimethylamino group attached to a propyl chain linked to a benzamide moiety. The boron-containing dioxaborolane group is significant for its potential role in biological activity.
Research indicates that compounds like this compound may act as inhibitors of specific kinases involved in cancer progression. The presence of the dioxaborolane moiety suggests that it may interact with biological targets through boron-mediated mechanisms.
Inhibition of Kinase Activity
Studies have shown that similar compounds exhibit inhibitory effects on various kinases:
- EGFR (Epidermal Growth Factor Receptor) : Compounds targeting EGFR have been documented to inhibit tumor growth in non-small cell lung cancer (NSCLC) models.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibition of VEGFR is crucial for anti-angiogenic therapies in cancer treatment.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Selectivity : It shows selectivity towards certain receptor tyrosine kinases.
- Potency : Exhibits low nanomolar IC50 values against its target kinases in vitro.
Toxicology and Safety
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents potential safety concerns. Common adverse effects associated with similar compounds include:
- Skin irritation
- Eye irritation
- Gastrointestinal disturbances
Case Study 1: Antitumor Activity
A study conducted on similar dioxaborolane derivatives demonstrated significant antitumor activity against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells.
Case Study 2: In Vivo Efficacy
In vivo studies using mouse models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups.
| Study Type | Model | Outcome |
|---|---|---|
| In Vitro | Cancer Cell Lines | Induced apoptosis |
| In Vivo | Mouse Models | Reduced tumor size |
Q & A
Q. What synthetic routes are recommended for preparing N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The compound’s boronate ester group suggests its utility in Suzuki-Miyaura cross-coupling reactions. A practical approach involves:
- Step 1: Reacting 4-bromobenzamide derivatives with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., PdCl2(dppf)) and potassium carbonate (K2CO3) in anhydrous dioxane at 80–90°C .
- Step 2: Functionalize the amine side chain via nucleophilic substitution using 3-(dimethylamino)propylamine under reflux in acetonitrile with triethylamine as a base .
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (typically 1–5 mol%) and solvent polarity to improve yield.
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Methodological Answer:
- Analytical Techniques:
- 1H/13C NMR: Confirm the presence of the dimethylamino group (δ ~2.2–2.4 ppm for N(CH3)2) and boronate ester (characteristic B-O peaks at ~1.3 ppm) .
- LC-MS: Verify molecular weight ([M+H]+ expected at ~387.3 g/mol) and check for byproducts .
- Elemental Analysis: Ensure C, H, N, and B percentages align with theoretical values (e.g., C: 64.5%, H: 8.8%, N: 7.2%, B: 3.3%) .
Q. What safety precautions are critical when handling this boron-containing compound?
Methodological Answer:
- Protective Measures: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
- Storage: Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronate ester .
- Waste Disposal: Collect organic waste separately and neutralize acidic/basic byproducts before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How does the steric and electronic environment of the dimethylamino-propyl group influence the reactivity of the boronate ester in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The dimethylamino group’s bulkiness may slow transmetalation in Suzuki reactions. Compare reaction rates using substrates with varying amine substituents (e.g., ethyl vs. propyl chains) .
- Electronic Effects: Conduct DFT calculations (e.g., Gaussian 16) to analyze the electron-donating effect of the dimethylamino group on the boronate’s Lewis acidity. Correlate with experimental yields in couplings with electron-deficient aryl halides .
- Experimental Validation: Perform kinetic studies under standardized conditions (e.g., 1 mol% Pd catalyst, 80°C) and compare turnover frequencies (TOF) .
Q. What strategies mitigate hydrolysis of the dioxaborolan-2-yl moiety during long-term storage or aqueous-phase reactions?
Methodological Answer:
- Stabilization Methods:
- Lyophilization: Freeze-dry the compound and store under anhydrous conditions with molecular sieves .
- Buffered Systems: In aqueous reactions, use pH 7–8 phosphate buffers to minimize boron-oxygen bond cleavage .
- Protecting Groups: Temporarily replace the boronate ester with a more stable trifluoroborate salt (e.g., via KHF2 treatment) .
- Monitoring: Use 11B NMR to track hydrolysis (appearance of boronic acid peaks at δ ~28–32 ppm) .
Q. How can computational modeling predict the compound’s interactions in biological systems (e.g., enzyme inhibition)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to target enzymes (e.g., proteases or kinases). Focus on the boronate ester’s potential as a transition-state analog .
- MD Simulations: Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of the compound in binding pockets, particularly interactions between the dimethylamino group and acidic residues (e.g., aspartate) .
- Validation: Compare computational results with in vitro enzyme inhibition assays (IC50 measurements) .
Q. How do contradictory data on reaction yields from different synthetic protocols arise, and how can they be resolved?
Methodological Answer:
- Root Causes:
- Reagent Purity: Variability in O-benzyl hydroxylamine HCl purity (e.g., 97% vs. >98%) can alter reaction kinetics and yields .
- Scale Effects: Differences in heat transfer or mixing efficiency between small-scale (125 mmol) and larger batches .
- Resolution:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
